Dimethyl propan-2-yl phosphite
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Overview
Description
Dimethyl propan-2-yl phosphite is an organophosphorus compound with the chemical formula (CH₃O)₂P(O)CH(CH₃)₂. It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. The compound is known for its high reactivity due to the presence of the P-H bond, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Dimethyl propan-2-yl phosphite can be synthesized through several methods. One common method involves the methanolysis of phosphorus trichloride, where phosphorus trichloride reacts with methanol to produce dimethyl phosphite, which is then further reacted with isopropanol to yield this compound . Another method involves heating diethyl phosphite in methanol, which results in the formation of dimethyl phosphite, followed by reaction with isopropanol .
Chemical Reactions Analysis
Dimethyl propan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions with halogenated compounds to form new phosphite esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenated compounds like chloromethane. The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphite esters .
Scientific Research Applications
Dimethyl propan-2-yl phosphite has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl propan-2-yl phosphite involves its high reactivity due to the presence of the P-H bond. This bond can participate in various chemical reactions, such as nucleophilic attack on electrophilic centers, leading to the formation of new phosphorus-containing compounds. The molecular targets and pathways involved include the formation of phosphonate esters and phosphonic acids, which are important intermediates in various biochemical and industrial processes .
Comparison with Similar Compounds
Dimethyl propan-2-yl phosphite can be compared with other similar compounds, such as dimethyl phosphite and diethyl phosphite. While all these compounds contain the P-H bond and exhibit high reactivity, this compound is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes . Similar compounds include:
Dimethyl phosphite: (CH₃O)₂P(O)H
Diethyl phosphite: (C₂H₅O)₂P(O)H
Dimethyl methylphosphonate: (CH₃O)₂P(O)CH₃
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
dimethyl propan-2-yl phosphite |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-5(2)8-9(6-3)7-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGELZQOLSLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567170 |
Source
|
Record name | Dimethyl propan-2-yl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52956-34-0 |
Source
|
Record name | Dimethyl propan-2-yl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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